3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
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Overview
Description
3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and a propiophenone backbone substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the use of fluorinated benzene derivatives and propiophenone intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The propiophenone backbone allows for the formation of hydrogen bonds and hydrophobic interactions, contributing to its overall biological effects.
Comparison with Similar Compounds
- 3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone
Comparison: Compared to its analogs, 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone exhibits unique properties due to the specific positioning of the dimethyl groups and fluorine atoms. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNYEFXJPRZSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644655 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-35-6 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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